molecular formula C16H18FNO4S B2509782 N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1105220-65-2

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2509782
CAS No.: 1105220-65-2
M. Wt: 339.38
InChI Key: XBLULKZSKULMQU-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy and methoxy groups can enhance binding affinity and specificity, while the sulfonamide group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide

Comparison: Compared to these similar compounds, N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of the methoxy and sulfonamide groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The methoxy group can enhance solubility and membrane permeability, while the sulfonamide group can improve binding interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-12-11-15(7-8-16(12)21-2)23(19,20)18-9-10-22-14-5-3-13(17)4-6-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLULKZSKULMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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